rac-Sitagliptin (S)-Maleate Adduct (mixture of diastereomers)
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Overview
Description
Sitagliptin Fumarate Adduct is a compound formed by the combination of sitagliptin and fumaric acid. Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. It works by increasing insulin production and decreasing the production of glucagon by the pancreas. The fumarate adduct enhances the stability and solubility of sitagliptin, making it more effective for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin Fumarate Adduct involves heating sitagliptin with fumaric acid at 80°C for about 30 hours. The reaction is typically carried out in a sealed vial to ensure the proper formation of the adduct .
Industrial Production Methods: Industrial production of Sitagliptin Fumarate Adduct follows similar principles but on a larger scale. The process involves precise control of temperature and reaction time to ensure high yield and purity. The use of advanced reactors and purification systems helps in achieving the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Sitagliptin Fumarate Adduct undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
Sitagliptin Fumarate Adduct has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their interactions with other molecules.
Biology: Used in research on glucose metabolism and insulin regulation.
Medicine: Used in the development of new treatments for type 2 diabetes and related metabolic disorders.
Industry: Used in the formulation of pharmaceutical products to enhance stability and solubility.
Mechanism of Action
Sitagliptin Fumarate Adduct works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme breaks down incretin hormones, which are responsible for stimulating insulin release and inhibiting glucagon release. By preventing the breakdown of these hormones, sitagliptin increases insulin production and decreases glucagon production, thereby helping to regulate blood glucose levels .
Comparison with Similar Compounds
Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Alogliptin: Another member of the DPP-4 inhibitor class.
Comparison: Sitagliptin Fumarate Adduct is unique in its enhanced stability and solubility compared to other DPP-4 inhibitors. This makes it more effective in pharmaceutical formulations and provides better therapeutic outcomes.
Properties
Molecular Formula |
C20H19F6N5O5 |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
(2S)-2-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid |
InChI |
InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36)/t10?,14-/m0/s1 |
InChI Key |
SDIOBAOATSWLLA-SBNLOKMTSA-N |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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